
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a tert-butyl group, a hydroxyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted pentenoic acid or ester, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a strong base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-4-methyl-
- 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-3-hydroxy-3-methyl-
- 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-5-methyl-
Uniqueness
Compared to similar compounds, 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
647024-60-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
4-tert-butyl-2-hydroxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-6-7(10(2,3)4)5-8(11)9(6)12/h7,12H,5H2,1-4H3 |
InChI-Schlüssel |
IAERFZSLZIMFAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)CC1C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
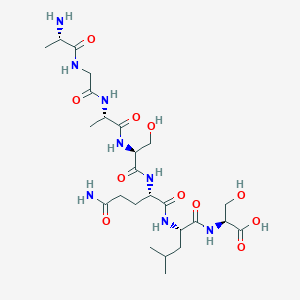
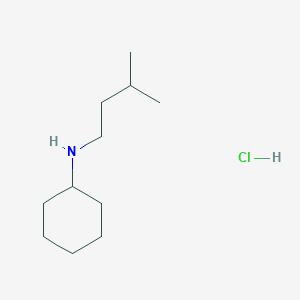
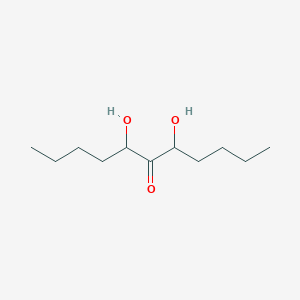
![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
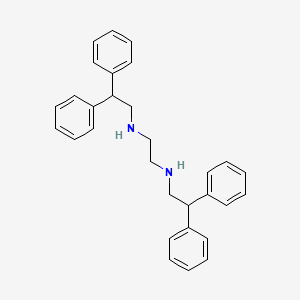



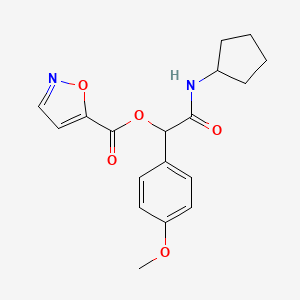
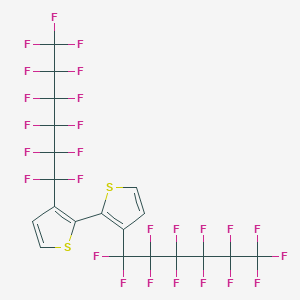
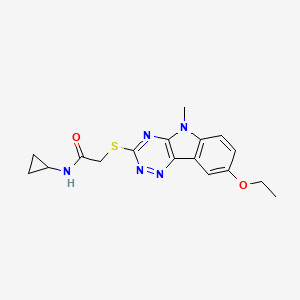
![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12586292.png)
